(8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanamine
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Overview
Description
(8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanamine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a fluorine atom at the 8-position and a methanamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanamine typically involves the reaction of 2-aminopyridine derivatives with electrophiles in the presence of a base. One common method is a two-step one-pot synthesis, where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with an electrophile such as ethyl bromoacetate or bromoacetonitrile .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the methanamine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of corresponding imidazo-pyridine carboxylic acids.
Reduction: Formation of reduced imidazo-pyridine derivatives.
Substitution: Formation of substituted imidazo-pyridine derivatives with various functional groups.
Scientific Research Applications
(8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Potential use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine: Similar structure but with the fluorine atom at the 6-position.
(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine: Similar structure but with the methanamine group at the 2-position.
Uniqueness: (8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluorine atom and the methanamine group can significantly impact the compound’s electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C8H8FN3 |
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Molecular Weight |
165.17 g/mol |
IUPAC Name |
(8-fluoroimidazo[1,5-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H8FN3/c9-6-2-1-3-12-7(6)5-11-8(12)4-10/h1-3,5H,4,10H2 |
InChI Key |
YBLKWPNEPMZXFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2CN)C(=C1)F |
Origin of Product |
United States |
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